molecular formula C11H14N4O2S B14554657 N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide CAS No. 61653-65-4

N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide

Cat. No.: B14554657
CAS No.: 61653-65-4
M. Wt: 266.32 g/mol
InChI Key: BVQSSJXRXFGMGH-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide: is a chemical compound characterized by the presence of a nitrophenyl group attached to a tetrahydropyridazine ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the following steps:

    Formation of the Tetrahydropyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.

    Attachment of the Carbothioamide Group: This step involves the reaction of the tetrahydropyridazine derivative with a thiocarbamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound could be used in the development of novel materials with specific properties.

    Biological Studies: It may be utilized in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding interactions, while the tetrahydropyridazine ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide is unique due to the presence of the carbothioamide group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

CAS No.

61653-65-4

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

N-(4-nitrophenyl)diazinane-1-carbothioamide

InChI

InChI=1S/C11H14N4O2S/c16-15(17)10-5-3-9(4-6-10)13-11(18)14-8-2-1-7-12-14/h3-6,12H,1-2,7-8H2,(H,13,18)

InChI Key

BVQSSJXRXFGMGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(NC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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